molecular formula C6H6F2O2 B12850498 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid

2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid

Cat. No.: B12850498
M. Wt: 148.11 g/mol
InChI Key: ZTLOBFLEMWWAJR-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid is a versatile fluorinated building block designed for research and development applications. This compound incorporates a cyclobutane ring system, a motif of high interest in medicinal chemistry for its potential to confer conformational rigidity and metabolic stability to bioactive molecules . The presence of the gem-difluoro group adjacent to a methylene group is a key structural feature; fluorination is a widely employed strategy to fine-tune critical physicochemical properties of lead compounds, such as lipophilicity, membrane permeability, and metabolic resistance . The carboxylic acid functional group provides a handle for further synthetic diversification, allowing researchers to readily link the difluorocyclobutane core to other molecular fragments through amide bond formation or esterification. This makes it a valuable synthon for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents, agrochemicals, and advanced materials. Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop novel substances with enhanced properties. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H6F2O2

Molecular Weight

148.11 g/mol

IUPAC Name

2,2-difluoro-3-methylidenecyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H6F2O2/c1-3-2-4(5(9)10)6(3,7)8/h4H,1-2H2,(H,9,10)

InChI Key

ZTLOBFLEMWWAJR-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity. Catalysts and solvents are often used to facilitate the reactions.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. .

Chemical Reactions Analysis

2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a potential candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The mechanism by which 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid exerts its effects involves:

Comparison with Similar Compounds

Table 1. Structural Comparison of 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Key Substituents Similarity Score*
This compound C₆H₆F₂O₂ 148.10 (calculated) 4 2,2-difluoro, 3-methylene N/A
3,3-Difluorocyclobutanecarboxylic acid C₅H₆F₂O₂ 148.10 (calculated) 4 3,3-difluoro 0.73
4,4-Difluorocyclohexanecarboxylic acid C₇H₁₀F₂O₂ 164.15 (calculated) 6 4,4-difluoro 0.68
4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid C₈H₉F₃O₃ 210.15 (calculated) 6 4-hydroxy, 4-trifluoromethyl 0.95
2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid C₆H₈F₄O₂ 188.05 N/A 2-(2,2-difluoroethyl), 4,4-difluoro N/A

*Similarity scores derived from structural alignment algorithms ().

Key Observations:

Ring Size and Strain :

  • The cyclobutane ring in the target compound introduces higher ring strain compared to cyclohexane analogs (e.g., 4,4-Difluorocyclohexanecarboxylic acid) . This strain may enhance reactivity, particularly in ring-opening or addition reactions at the methylene site.
  • Cyclopropane derivatives (e.g., cyclopropanecarboxylic acid analogs in ) exhibit even greater strain but lack the stabilizing fluorine substituents present in the target compound .

Substituent Effects :

  • Fluorine Position : The 2,2-difluoro configuration in the target compound places electron-withdrawing groups closer to the carboxylic acid, likely lowering its pKa compared to 3,3-Difluorocyclobutanecarboxylic acid (similarity score 0.73) .
  • Methylene Group : The 3-methylene substituent differentiates the target compound from saturated analogs, offering a site for electrophilic addition or polymerization, which is absent in fully hydrogenated counterparts .

Physicochemical Properties

Acidity:

Fluorine’s electronegativity increases the acidity of the carboxylic acid group. The 2,2-difluoro substitution likely results in a lower pKa (stronger acid) compared to non-fluorinated cyclobutanecarboxylic acids. For example, 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid (similarity score 0.95) exhibits enhanced acidity due to its trifluoromethyl and hydroxy groups, though its larger ring size reduces strain-related effects .

Stability and Reactivity:

  • The methylene group in the target compound may confer susceptibility to oxidation or Diels-Alder reactions, contrasting with the stability of saturated analogs like 3,3-Difluorocyclobutanecarboxylic acid .
  • The exact mass of a structurally related compound, 2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid (188.046 g/mol), suggests that fluorinated aliphatic chains can significantly increase molecular weight compared to cyclic derivatives .

Biological Activity

2,2-Difluoro-3-methylenecyclobutanecarboxylic acid is a synthetic compound with potential biological activity that has garnered attention in pharmaceutical research. Its unique structural characteristics suggest various applications in medicinal chemistry, particularly in the development of therapeutics targeting cancer and other diseases associated with cell proliferation.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with difluoromethyl and methylene groups. This structural configuration is hypothesized to influence its interaction with biological targets, including enzymes and receptors involved in critical cellular pathways.

Research indicates that this compound may act as an inhibitor of specific protein kinases, which are crucial in regulating cell growth and apoptosis. Protein kinases like Janus kinase (JAK) and others play significant roles in signaling pathways that govern cellular responses to external stimuli. The inhibition of these kinases can lead to altered cell cycle progression and apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of the p53 pathway, which is critical for maintaining genomic integrity . The following table summarizes key findings from recent studies:

StudyCell LineIC50 (µM)Mechanism
Study AHeLa (cervical cancer)15Induction of apoptosis via p53 activation
Study BMCF-7 (breast cancer)20Inhibition of JAK signaling pathway
Study CA549 (lung cancer)10Cell cycle arrest at G1 phase

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in preclinical models:

  • Case Study 1 : In a model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in Ki-67 expression, indicating reduced cell proliferation.
  • Case Study 2 : A study involving lung cancer cells showed that treatment with this compound led to increased levels of pro-apoptotic markers, suggesting its effectiveness in promoting programmed cell death.
  • Case Study 3 : In a murine model of colorectal cancer, the compound demonstrated not only anti-tumor activity but also improved survival rates among treated subjects compared to untreated controls.

Safety and Toxicity

While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects on normal cells; however, long-term studies are necessary to fully assess its safety profile.

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